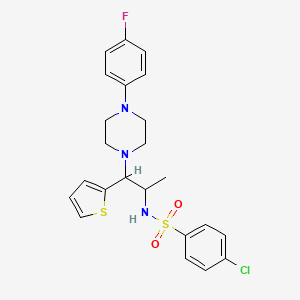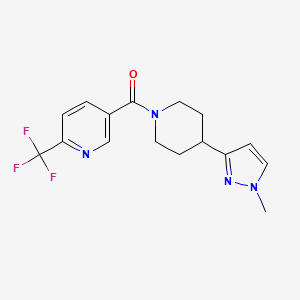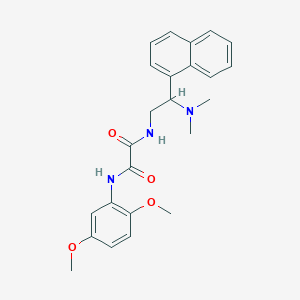![molecular formula C14H16N4O B2379539 2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034260-35-8](/img/structure/B2379539.png)
2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds involves the use of NH-pyrazole carbonic acids as a key intermediate . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine core is discussed . A set of building blocks based on the 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C8H15Cl2N3 . The exact mass is 223.0643029 g/mol .Chemical Reactions Analysis
The compound is part of a series of 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine (THPP) compounds that effectively inhibit a broad range of nucleos (t)ide-resistant HBV variants .Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.13 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 43.8 Ų .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
Research on related chemical families, such as pyrazoles and pyrazolopyrimidines, underscores their significance in medicinal chemistry and organic synthesis. Pyrazoles are highlighted for their pharmacophore properties, playing a critical role in the synthesis of biologically active compounds. Their derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antiviral effects, among others (A. M. Dar & Shamsuzzaman, 2015). Similarly, pyrazolo[1,5-a]pyrimidine scaffolds are recognized for their broad medicinal properties, providing a basis for developing drug-like candidates with diverse therapeutic potentials (S. Cherukupalli et al., 2017).
Catalytic and Synthetic Applications
The synthesis of heterocyclic compounds, including those with pyrazole and pyrazolopyrimidine cores, often utilizes innovative catalytic methods, highlighting the importance of such scaffolds in drug development and synthetic chemistry. Research emphasizes the versatility of these compounds in forming complexes with metal ions, which could be exploited in catalysis, material science, and medicinal chemistry (M. Boča et al., 2011).
Medicinal Chemistry and Biological Applications
Pyrazolopyrimidines, as a privileged heterocycle, have been extensively studied for their structural similarity to purines, leading to significant medicinal applications. They exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and CNS agent properties. The structural activity relationship (SAR) studies of these compounds are of great interest, providing insights for further medicinal chemistry explorations to develop potent drug candidates (S. Cherukupalli et al., 2017).
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(8-11-2-1-5-15-10-11)17-12-4-7-18-13(9-12)3-6-16-18/h1-3,5-6,10,12H,4,7-9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUOTTSYDWDNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)

![2-[1-(3-fluorobenzoyl)piperidin-4-yl]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2379466.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2379469.png)

![2-mercapto-1-(4-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2379472.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2379477.png)
![[3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2379478.png)
